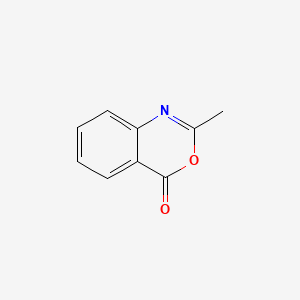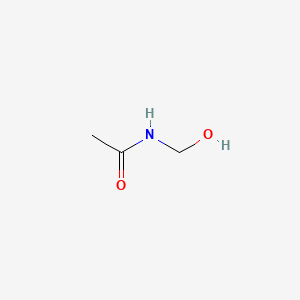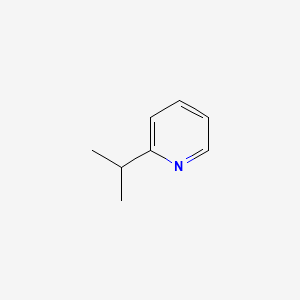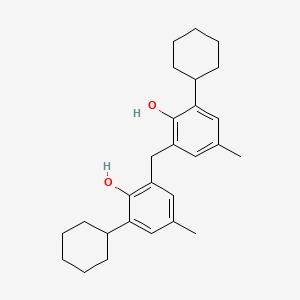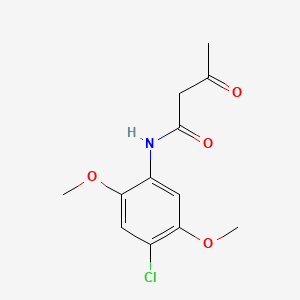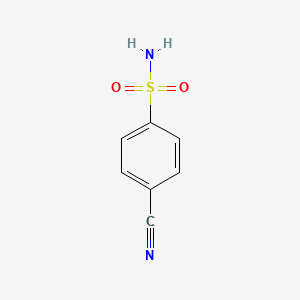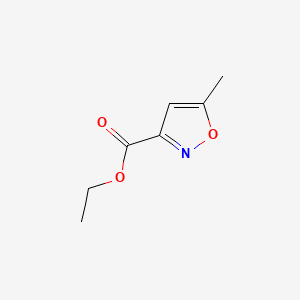![molecular formula C11H14BrNO4S2 B1293994 {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid CAS No. 1142209-86-6](/img/structure/B1293994.png)
{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid (BSTPA) is an organic compound composed of a bromo-thienyl sulfonyl group attached to a piperidin-4-yl acetic acid. BSTPA is a widely used compound in a variety of research applications, such as drug design, chemical synthesis, and biochemistry. This compound is known for its unique chemical structure, which makes it a versatile compound for research purposes. Additionally, BSTPA has a wide range of biochemical and physiological effects that have been studied in a variety of ways.
Wissenschaftliche Forschungsanwendungen
Gene Editing
This compound is mentioned in the context of gene editing . However, the exact role or application isn’t specified in the source.
Proteomics Research
The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Thiazole Derivatives
The compound contains a thiazole ring, which is a part of many biologically active compounds . Thiazole derivatives have been found to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .
Antimicrobial Drug Development
Thiazoles, including this compound, are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug .
Antiretroviral Drug Development
Ritonavir, an antiretroviral drug, also contains a thiazole ring . This suggests potential applications of “{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid” in the development of antiretroviral drugs.
Antifungal Drug Development
Abafungin, an antifungal drug, is another example of a biologically active compound that contains a thiazole ring . This indicates that “{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid” could potentially be used in the development of antifungal drugs.
Eigenschaften
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S2/c12-9-1-2-11(18-9)19(16,17)13-5-3-8(4-6-13)7-10(14)15/h1-2,8H,3-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUFRCDMIWICGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



